molecular formula C14H15N3O3 B2362592 1-(4-Oxo-3,4-dihydroquinazolin-2-yl)piperidine-4-carboxylic acid CAS No. 1082478-16-7

1-(4-Oxo-3,4-dihydroquinazolin-2-yl)piperidine-4-carboxylic acid

Cat. No.: B2362592
CAS No.: 1082478-16-7
M. Wt: 273.292
InChI Key: OOQHLXCLSMUVEC-UHFFFAOYSA-N
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Description

The compound “1-(4-Oxo-3,4-dihydroquinazolin-2-yl)piperidine-4-carboxylic acid” is a quinazolinone derivative . Quinazolinone derivatives have been known to possess remarkable anti-inflammatory activity . They have also been synthesized for potential anti-inflammatory and analgesic activity .


Synthesis Analysis

Quinazolinone derivatives can be synthesized from various primary amines . For instance, some new 3- (4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives having a Schiff bases, oxazolone, imidazolidine, pyrazolidine, pyridine, pyrimidine, and various substituted C-2 have been synthesized .


Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be complex. For example, the compound “2-{1-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid” has a molecular weight of 287.32 .


Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions. For instance, a series of novel 2- (3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones were synthesized by the reaction of 3- (substituted)-2-hydrazino-quinazoline-4 (3 H )-ones with phthalic anhydride .

Mechanism of Action

Quinazolinone derivatives are known to possess remarkable anti-inflammatory activity as NOS-II, TNF-a, IMPDH-II, MAPK, PDE-3, and PDE-4 inhibitors . They have also shown potential interactions with key residues through hydrogen bonding and hydrophobic interactions .

Safety and Hazards

The safety and hazards of quinazolinone derivatives can vary. For example, the compound “2-{1-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]pyrrolidin-2-yl}acetic acid” has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Quinazolinone derivatives have shown promising antimicrobial, antitubercular, and anti-HIV activities and are new scaffolds for antimicrobial activity . Therefore, they offer potential leads for further optimization and development to new antitubercular and anti-HIV agents .

Properties

IUPAC Name

1-(4-oxo-3H-quinazolin-2-yl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-12-10-3-1-2-4-11(10)15-14(16-12)17-7-5-9(6-8-17)13(19)20/h1-4,9H,5-8H2,(H,19,20)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQHLXCLSMUVEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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